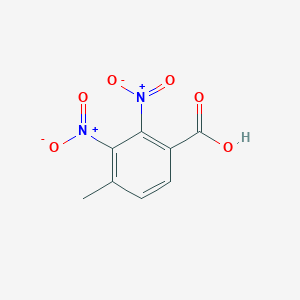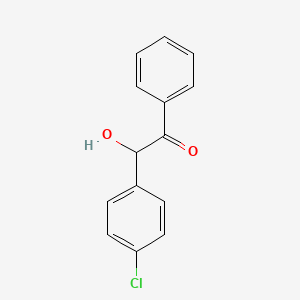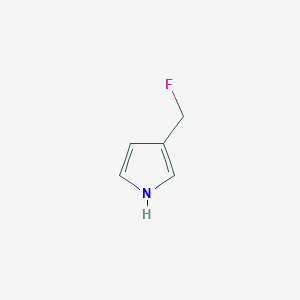![molecular formula C27H46O3 B14472652 3-[4-(Octadecyloxy)phenyl]propanoic acid CAS No. 65686-21-7](/img/structure/B14472652.png)
3-[4-(Octadecyloxy)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Octadecyloxy)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a long octadecyloxy chain attached to a phenyl group, which is further connected to a propanoic acid moiety. The presence of the long alkyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Octadecyloxy)phenyl]propanoic acid typically involves the following steps:
Formation of the Octadecyloxybenzene Intermediate: The initial step involves the etherification of phenol with octadecyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(Octadecyloxy)benzene.
Friedel-Crafts Acylation: The next step involves the Friedel-Crafts acylation of 4-(Octadecyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Octadecyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds, such as nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Octadecyloxy)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings due to its unique physicochemical properties.
Wirkmechanismus
The mechanism of action of 3-[4-(Octadecyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, the phenylpropanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanoic Acid: Lacks the long octadecyloxy chain, resulting in different physicochemical properties and applications.
4-Octadecyloxybenzoic Acid: Contains a similar long alkyl chain but differs in the position and nature of the functional groups.
Uniqueness
The uniqueness of 3-[4-(Octadecyloxy)phenyl]propanoic acid lies in its combination of a long hydrophobic alkyl chain with a phenylpropanoic acid moiety. This structure imparts distinct solubility, reactivity, and biological activity, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
65686-21-7 |
|---|---|
Molekularformel |
C27H46O3 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
3-(4-octadecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-19,21-22H,2-17,20,23-24H2,1H3,(H,28,29) |
InChI-Schlüssel |
LHCWQSLUMVIHHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)


![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)


